Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring, a benzoate ester, and a triethoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Derivative: Starting with 4-ethylpiperazine, the compound can be synthesized through alkylation or acylation reactions.
Coupling with Benzoate: The piperazine derivative is then coupled with a benzoate ester, often using coupling reagents like EDCI or DCC in the presence of a base.
Introduction of the Triethoxyphenyl Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the ethyl group.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine and benzoate structures can interact with various receptors or enzymes, modulating their activity. The triethoxyphenyl group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-yl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}benzoate
- Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-dimethoxyphenyl)carbonyl]amino}benzoate
Uniqueness
Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the triethoxyphenyl group, in particular, may enhance its solubility and binding interactions compared to similar compounds.
Properties
Molecular Formula |
C27H37N3O6 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H37N3O6/c1-6-29-12-14-30(15-13-29)22-11-10-19(27(32)33-5)16-21(22)28-26(31)20-17-23(34-7-2)25(36-9-4)24(18-20)35-8-3/h10-11,16-18H,6-9,12-15H2,1-5H3,(H,28,31) |
InChI Key |
FTXCQMXIYFYTCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC |
Origin of Product |
United States |
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